molecular formula C18H15FN4O4 B2547239 N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694460-18-9

N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2547239
CAS No.: 694460-18-9
M. Wt: 370.34
InChI Key: GUTCTSWJCRWQJB-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative featuring:

  • A 6-methyl substituent on the pyrimidine ring.
  • A 4-nitrophenyl group at position 3.
  • A 2-oxo functional group at position 2.
  • A 2-fluorophenyl carboxamide moiety at position 4.

This compound belongs to the Biginelli reaction product family, known for diverse biological activities, including antihypertensive and antitumor effects .

Properties

IUPAC Name

N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(9-7-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTCTSWJCRWQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-fluorophenylamine with 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control of reaction conditions, including temperature, pressure, and the use of specific solvents and reagents. Large-scale synthesis often involves continuous flow reactors or batch processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding nitro compounds or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be employed in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the fields of anti-inflammatory and anticancer agents.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Table 1: Substituent Comparison
Compound Name R4 (Position 4) R5 (Carboxamide) Functional Group (Position 2) Melting Point (°C) Yield (%) Reference
Target Compound 4-Nitrophenyl 2-Fluorophenyl 2-Oxo Not reported Not reported
N-(2,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-... () 3-Nitrophenyl 2,4-Dimethylphenyl 2-Oxo Not specified Not specified
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-... (Compound 9a, ) 1H-Indol-3-yl 4-Nitrophenyl 2-Thioxo 263–265 83
N-(4-Chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-... (3c, ) 3-Nitrophenyl 4-Chlorophenyl 2-Thioxo Not reported 42
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... () 4-Nitrophenyl Ethyl ester 2-Oxo Not reported 94

Key Observations :

  • Position 4 Substituents : The target compound’s 4-nitrophenyl group is distinct from analogs with 3-nitrophenyl () or heterocyclic groups (e.g., indole in Compound 9a). Nitro groups enhance electron-withdrawing effects, influencing reactivity and binding interactions .
  • Carboxamide Moieties : The 2-fluorophenyl group in the target compound contrasts with 4-nitrophenyl (Compound 9a) or 4-chlorophenyl (Compound 3c). Fluorine’s electronegativity may improve metabolic stability and lipophilicity compared to nitro or chloro substituents .

Functional Group Variations: 2-Oxo vs. 2-Thioxo

Table 2: Functional Group Impact
Compound Functional Group Melting Point (°C) Biological Activity (Reported)
Target Compound 2-Oxo Not reported Not specified
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-... (Compound 9a) 2-Thioxo 263–265 Antihypertensive screening
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-... () 2-Oxo Not reported Not specified

Key Observations :

  • 2-Thioxo Derivatives : Exhibit higher melting points (e.g., 263–265°C for Compound 9a) compared to oxo analogs, likely due to stronger intermolecular interactions (e.g., sulfur’s polarizability) .
  • Biological Implications : Thioxo groups may alter enzyme inhibition profiles. For example, thioxo-containing DHPMs are explored as thymidine phosphorylase inhibitors (), while oxo derivatives are studied for antihypertensive effects .

Carboxamide vs. Ester Derivatives

Table 3: Ester vs. Carboxamide Comparison
Compound Functional Group Yield (%) Application
Target Compound Carboxamide Not reported Potential pharmacological agent
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... () Ester 94 Catalytic synthesis using Fe3O4 NPs
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... () Ester Not reported Structural studies

Key Observations :

  • Synthetic Efficiency: Ester derivatives (e.g., ) achieve higher yields (94%) under Fe3O4 nanoparticle catalysis, whereas carboxamides may require more complex coupling steps .
  • Bioactivity : Carboxamides generally exhibit enhanced hydrogen-bonding capacity, improving target binding compared to esters .

Crystallographic and Conformational Analysis

The target compound’s dihydropyrimidine ring conformation can be inferred from related structures:

  • Planar vs. Boat Conformation : reports an unusual planar conformation for N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-... , contrasting with typical boat-like DHPM rings. This planar geometry may enhance stacking interactions in biological targets .
  • The target’s 4-nitrophenyl group may adopt a similar orientation .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Utilize a Biginelli-like cyclocondensation reaction between a β-ketoester (e.g., ethyl acetoacetate), a nitro-substituted aldehyde (e.g., 4-nitrobenzaldehyde), and a fluorinated urea derivative (e.g., N-(2-fluorophenyl)urea). Catalytic acids like HCl or Lewis acids (e.g., FeCl₃) enhance reaction efficiency .
  • Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ~0.3–0.5).
  • Step 3: Characterize the final product using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Determines crystal packing, dihedral angles between aromatic rings (e.g., 12.8° deviation for phenyl groups), and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
  • NMR spectroscopy: ¹H NMR identifies substituent environments (e.g., methyl groups at δ 2.3 ppm, fluorophenyl protons at δ 7.1–7.4 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm and nitrophenyl carbons .
  • FT-IR: Validates carbonyl (1670–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹) functional groups.

Q. How can researchers assess the purity of this compound during synthesis?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase (acetonitrile/water, 70:30) to detect impurities (retention time ~8–10 min). Compare against reference standards .
  • Melting point analysis: A sharp melting point (e.g., 180–182°C) indicates high purity.
  • Elemental analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclocondensation efficiency. FeCl₃ may increase yields by 15–20% compared to HCl .
  • Solvent optimization: Replace ethanol with ionic liquids (e.g., [BMIM]BF₄) to improve solubility and reduce reaction time.
  • Temperature control: Conduct reactions under reflux (80–90°C) with stirring for 12–24 hours.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the tetrahydropyrimidine ring and the nitrophenyl group .
  • Computational modeling: Compare experimental XRD data with DFT-optimized structures (e.g., using Gaussian09) to validate bond lengths and angles .
  • Cross-validation: Match HRMS data (e.g., m/z 426.12 [M+H]⁺) with theoretical molecular weights.

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to dock the compound into target proteins (e.g., bacterial dihydrofolate reductase). Analyze binding affinity (ΔG ≤ -8 kcal/mol) and interactions (e.g., hydrogen bonds with active-site residues) .
  • ADMET prediction: Employ SwissADME to assess pharmacokinetics (e.g., logP ~3.5, indicating moderate lipophilicity) and toxicity (e.g., Ames test negativity).

Q. What experimental designs are recommended for stability studies under stress conditions?

Methodological Answer:

  • Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor degradation via HPLC:
ConditionDegradation ProductsRetention Time (min)
AcidicNitrophenyl hydrolysis6.2
OxidativeSulfoxide derivatives7.8
  • Light stability: Use ICH Q1B guidelines with UV irradiation (λ = 320–400 nm) for 48 hours.

Q. How can researchers evaluate the compound’s antimicrobial potential?

Methodological Answer:

  • MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. MIC ≤ 32 µg/mL indicates activity .
  • Time-kill studies: Incubate bacteria with 2× MIC for 24 hours. Collect aliquots at 0, 4, 8, 12, and 24 hours for CFU counting. A ≥3-log reduction in CFU confirms bactericidal effects.

Key Notes

  • Data Contradictions: Discrepancies in NMR/XRD data may arise from polymorphism. Always cross-reference multiple characterization techniques .
  • Advanced Synthesis: Microwave-assisted synthesis (100°C, 30 min) can reduce reaction time by 50% compared to conventional methods .

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